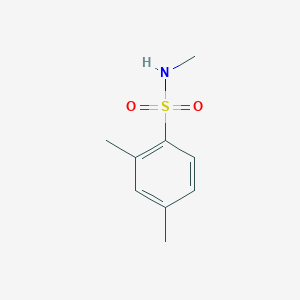

N,2,4-trimethylbenzenesulfonamide

CAS No.:

Cat. No.: VC13344285

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2S |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | N,2,4-trimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)13(11,12)10-3/h4-6,10H,1-3H3 |

| Standard InChI Key | XVFBUVJBVZIUQQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NC)C |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NC)C |

Introduction

Chemical Structure and Physicochemical Properties

N,2,4-Trimethylbenzenesulfonamide belongs to the benzenesulfonamide class, featuring a sulfonamide group (-SO₂NH-) attached to a tri-substituted benzene ring. The methyl groups at the 2- and 4-positions of the aromatic ring and the N-methyl substituent contribute to its steric and electronic properties. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.27 g/mol | |

| Boiling Point | Not reported | - |

| Density | 1.192 ± 0.06 g/cm³ (predicted) | |

| pKa | 9.07 ± 0.10 (predicted) | |

| Crystal System | Monoclinic (C2/c) |

The pKa value of ~9.07 indicates weak basicity, consistent with the deprotonation of the sulfonamide nitrogen . The predicted density aligns with trends observed in alkyl-substituted sulfonamides, where increased alkylation reduces molecular packing efficiency .

Synthesis and Reaction Mechanisms

Copper-Catalyzed Sulfonamide Formation

A robust synthesis route involves the reaction of sodium p-toluenesulfinate with N-methylbenzylamine in the presence of CuBr₂ as a catalyst . This method, conducted in dimethyl sulfoxide (DMSO) at 100°C under nitrogen, achieves moderate to high yields (24–72%) . The mechanism likely proceeds via a radical pathway, as evidenced by the inhibition of product formation in the presence of radical scavengers like TEMPO .

-

Combine sodium p-toluenesulfinate (0.5 mmol), CuBr₂ (0.1 mmol), and amine (0.6 mmol) in DMSO.

-

Stir at 100°C for 24 hours under nitrogen.

-

Extract with diethyl ether, dry over MgSO₄, and purify via column chromatography.

Alternative Recrystallization Method

For high-purity crystals suitable for X-ray diffraction, 4-methylbenzenesulfonyl chloride is reacted with dimethylamine in tetrahydrofuran (THF), followed by recrystallization in ethanol . This yields colorless crystals with a melting point of 132–134°C .

Crystal Structure and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction reveals that N,2,4-trimethylbenzenesulfonamide crystallizes in the monoclinic space group C2/c with one molecule per asymmetric unit . Key structural features include:

-

Bond Lengths: S–O (1.432–1.443 Å), S–N (1.633 Å)

-

Torsion Angles: C–S–N–C = -72.3°

-

Hydrogen Bonding: Weak C–H···O interactions (2.697 Å) stabilize the lattice .

-

H···H Contacts: 67.2% of surface interactions (van der Waals dominance).

-

C···H/H···C: 19.8% (indicative of aromatic stacking).

-

N···H: 5.1% (weak hydrogen bonding).

These interactions underscore the role of non-covalent forces in dictating molecular packing, critical for solid-state stability and solubility behavior.

Applications and Biological Relevance

While direct studies on N,2,4-trimethylbenzenesulfonamide are sparse, sulfonamides broadly exhibit:

-

Antimicrobial Activity: Inhibition of dihydropteroate synthase in bacteria .

-

Enzyme Inhibition: Carbonic anhydrase and protease targeting .

-

Material Science: Use in polymer stabilization and corrosion inhibition .

Analogous compounds, such as N,N,4-trimethylbenzenesulfonamide (CAS 599-69-9), demonstrate hypoglycemic and diuretic effects, suggesting potential therapeutic avenues for exploration .

Future Directions

-

Pharmacological Profiling: Screen for antimicrobial and enzyme inhibitory activity.

-

Structure-Activity Relationships: Modify substituents to enhance bioavailability.

-

Advanced Crystallography: Investigate high-pressure/temperature polymorphs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume